2-methyl-3,5-diphenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
The compound 2-methyl-3,5-diphenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:
- A 2-methyl group on the pyrazole ring.
- 3,5-diphenyl substituents on the pyrimidine core.
- An N-(tetrahydrofuran-2-ylmethyl)amine group at the 7-position.
Pyrazolo[1,5-a]pyrimidines are a versatile scaffold in medicinal chemistry, frequently explored as inhibitors of mycobacterial ATP synthase (e.g., for tuberculosis treatment) and other targets due to their tunable substituent patterns and metabolic stability .
Properties
IUPAC Name |
2-methyl-N-(oxolan-2-ylmethyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O/c1-17-23(19-11-6-3-7-12-19)24-26-21(18-9-4-2-5-10-18)15-22(28(24)27-17)25-16-20-13-8-14-29-20/h2-7,9-12,15,20,25H,8,13-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTZBLIFHFJROH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)NCC5CCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201126790 | |
| Record name | 2-Methyl-3,5-diphenyl-N-[(tetrahydro-2-furanyl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201126790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890625-77-1 | |
| Record name | 2-Methyl-3,5-diphenyl-N-[(tetrahydro-2-furanyl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890625-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-3,5-diphenyl-N-[(tetrahydro-2-furanyl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201126790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-methyl-3,5-diphenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate pyrazole and pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired heterocyclic structure . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield different products.
Scientific Research Applications
Medicinal Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazolopyrimidine derivatives in cancer therapy. For example, compounds similar to 2-methyl-3,5-diphenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine have shown efficacy against various cancer cell lines by inhibiting key enzymes involved in tumor growth.
Case Study: Inhibition of Cyclin-dependent Kinases (CDKs)
A study on bifunctional compounds containing pyrimidine derivatives demonstrated that these compounds could effectively degrade CDK2, a crucial target in cancer therapy. The structural similarities with our compound suggest that it may possess analogous properties .
Anti-inflammatory Properties
Research indicates that pyrazolopyrimidine derivatives can exhibit anti-inflammatory effects by modulating signaling pathways involved in inflammation. This application is particularly relevant for chronic inflammatory diseases.
Data Table: Biological Activities
Material Science Applications
Beyond medicinal chemistry, this compound’s unique structure allows for potential applications in material science, particularly in the development of organic semiconductors and sensors.
Organic Electronics
The conjugated structure of pyrazolopyrimidine derivatives can be utilized in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of tetrahydrofuran can enhance charge transport properties.
Case Study: OLED Development
Research into similar compounds has shown promise in OLED applications due to their favorable electronic properties and stability under operational conditions .
Mechanism of Action
The mechanism of action of 2-methyl-3,5-diphenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes, thereby disrupting key biological pathways. This inhibition can lead to the suppression of tumor growth and other therapeutic effects .
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key structural variations among pyrazolo[1,5-a]pyrimidin-7-amine derivatives include modifications at the 3-, 5-, and 7-positions , which significantly influence biological activity and physicochemical properties.
Key Observations:
- 3-Position : The 4-fluorophenyl group in analogues (e.g., compounds in Table 1) is critical for anti-mycobacterial activity, likely enhancing target binding through hydrophobic and electron-withdrawing effects . The target compound’s unsubstituted phenyl at this position may reduce potency compared to fluorinated derivatives.
- 7-Position : The N-(tetrahydrofuran-2-ylmethyl) group introduces an oxygen-containing heterocycle, contrasting with the pyridylmethyl groups in highly active compounds (e.g., MIC = 0.06–0.25 μM). This substitution may alter solubility, metabolic stability, or hERG channel liability compared to pyridine-based analogues .
Structure-Activity Relationship (SAR) Trends
- 3-Substituents: Fluorine at the 4-position of the 3-phenyl ring consistently improves anti-M.tb activity, as seen in compounds with MIC values <0.5 μM . The target’s non-fluorinated phenyl may result in reduced efficacy.
- 5-Substituents : Bulky groups (e.g., 4-isopropylphenyl) enhance activity, suggesting steric tolerance at this position . The target’s 5-phenyl may occupy a similar hydrophobic pocket but lacks optimization for size or electronic effects.
- 7-Substituents : Pyridin-2-ylmethyl derivatives exhibit optimal microsomal stability and low hERG inhibition . The tetrahydrofuran group in the target compound could improve aqueous solubility but may increase metabolic liability due to ether cleavage.
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Properties
Key Insights:
- Pyridine-containing analogues demonstrate superior metabolic stability, a key advantage over the target’s ether-linked substituent .
Biological Activity
The compound 2-methyl-3,5-diphenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine belongs to the pyrazolo[1,5-a]pyrimidine class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
This compound features a unique structure that includes a pyrazolo[1,5-a]pyrimidine core and a tetrahydrofuran moiety. The presence of these functional groups contributes to its biological properties and potential interactions with various biological targets.
Biological Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit several significant biological activities:
- Antimycobacterial Activity : Some derivatives have been shown to inhibit Mycobacterium tuberculosis (M.tb) ATP synthase, highlighting their potential in tuberculosis treatment. For instance, studies have demonstrated that specific analogs can effectively inhibit M.tb growth in vitro and show promise in vivo .
- Anticancer Properties : Pyrazolo[1,5-a]pyrimidines have been reported to possess anticancer activity. The structural diversity of these compounds allows for selective inhibition of cancer cell proliferation .
- Enzyme Inhibition : These compounds have also been identified as inhibitors of various enzymes involved in critical biological pathways, such as kinases and phosphodiesterases .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[1,5-a]pyrimidine derivatives. Key findings include:
- Substituent Effects : Variations in substituents at positions 3 and 5 of the pyrazolo[1,5-a]pyrimidine ring significantly influence biological activity. For example, compounds with halogenated phenyl groups at these positions exhibit enhanced potency against M.tb .
- Binding Affinity : The tetrahydrofuran moiety appears to enhance binding affinity to target proteins, potentially improving pharmacokinetic properties .
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Study on Antimycobacterial Activity : A series of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines were synthesized and tested for their ability to inhibit M.tb growth. The most active compounds contained specific substituents that enhanced their efficacy .
- Anticancer Activity Assessment : Research demonstrated that certain pyrazolo[1,5-a]pyrimidines could induce apoptosis in cancer cell lines through inhibition of specific kinases involved in cell survival pathways .
Comparative Analysis
A comparative analysis of structurally related compounds highlights the unique position of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(4-nitrophenyl)-pyrazolo[1,5-a]pyrimidin-7-one | Nitrophenyl group | Anticancer activity |
| 3-amino-pyrazolo[1,5-a]pyrimidine | Amino group | Kinase inhibition |
| 2-isopropylpyrazolo[1,5-a]pyrimidin | Isopropyl group | Antiproliferative effects |
The combination of a tetrahydrofuran moiety and specific phenyl substitutions may enhance the compound's binding properties and overall efficacy compared to other similar structures .
Q & A
Q. Example Reaction Parameters :
| Step | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| Core Formation | DMF | None | 100°C | 65–70 |
| Amine Functionalization | THF | Pd(OAc)₂ | 80°C | 75–80 |
Which analytical techniques are critical for confirming the structure and purity of this compound?
Basic Characterization
Structural validation requires a combination of spectroscopic and chromatographic methods:
Q. Typical Analytical Parameters :
| Technique | Key Data | Reference |
|---|---|---|
| ¹H NMR | δ 7.2–8.1 (aromatic protons), δ 3.6 (THF-O-CH₂) | |
| HRMS | Calculated: 454.2012; Observed: 454.2008 |
How are initial biological activities screened for this compound, and what assays are prioritized?
Basic Screening
Priority assays focus on target engagement and cytotoxicity:
Q. Example Data :
| Assay | Result | Reference |
|---|---|---|
| Kinase X Inhibition | IC₅₀ = 0.8 μM | |
| HeLa Cell Viability | EC₅₀ = 5.2 μM |
How should researchers address contradictory data in reported biological activities?
Advanced Data Contradiction Analysis
Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:
- Structure-Activity Relationship (SAR) Studies : Compare activity across analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) .
- Molecular Dynamics Simulations : Validate binding poses with target proteins (e.g., kinase ATP-binding pockets) .
- Dose-Response Reproducibility : Validate results across multiple labs using standardized protocols .
What methodologies optimize the pharmacokinetic (PK) profile of this compound?
Advanced PK Optimization
Key approaches to enhance bioavailability and half-life:
Q. Example PK Parameters :
| Route | Half-life (h) | Bioavailability (%) |
|---|---|---|
| IV | 2.8 | 100 |
| PO | 1.5 | 22 |
How can target interaction mechanisms be elucidated for this compound?
Q. Advanced Mechanistic Studies
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD) with purified proteins .
- Cryo-EM/X-ray Crystallography : Resolve co-crystal structures to identify critical binding residues .
- RNA Sequencing : Profile downstream gene expression changes in treated cells .
What strategies ensure compound stability under experimental storage conditions?
Q. Advanced Stability Analysis
Q. Stability Profile :
| Condition | Degradation Products | Half-life |
|---|---|---|
| pH 7.4, 25°C | None detected | >30 days |
| 40°C/75% RH | 5% degradation | 15 days |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
